molecular formula C14H23N3O8S B8217973 ARX-1796 CAS No. 2245880-46-8

ARX-1796

Cat. No.: B8217973
CAS No.: 2245880-46-8
M. Wt: 393.42 g/mol
InChI Key: JHSLCXRZVJOZQZ-ZJUUUORDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AV-006 involves the preparation of Avibactam, followed by its conversion into the prodrug form. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of AV-006 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

AV-006 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the hydrolysis of AV-006 is Avibactam, which is the active β-lactamase inhibitor .

Scientific Research Applications

AV-006 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study β-lactamase inhibition and prodrug activation.

    Biology: Investigated for its role in bacterial resistance mechanisms.

    Medicine: Explored for its potential in treating bacterial infections, especially those resistant to conventional antibiotics.

    Industry: Used in the development of new antibiotics and β-lactamase inhibitors

Mechanism of Action

AV-006 exerts its effects by inhibiting β-lactamase enzymes. The prodrug is hydrolyzed in the body to release Avibactam, which binds to the active site of β-lactamase enzymes, preventing them from breaking down β-lactam antibiotics. This enhances the efficacy of β-lactam antibiotics against resistant bacterial strains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AV-006

AV-006 is unique due to its prodrug nature, which enhances its oral bioavailability compared to other β-lactamase inhibitors. This allows for more effective treatment of bacterial infections with oral administration .

Properties

IUPAC Name

ethyl 3-[[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl]oxysulfonyloxy]-2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O8S/c1-4-23-12(19)14(2,3)8-24-26(21,22)25-17-9-5-6-10(11(15)18)16(7-9)13(17)20/h9-10H,4-8H2,1-3H3,(H2,15,18)/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSLCXRZVJOZQZ-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)COS(=O)(=O)ON1C2CCC(N(C2)C1=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)(C)COS(=O)(=O)ON1[C@@H]2CC[C@H](N(C2)C1=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2245880-46-8
Record name Avibactam Tomilopil
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9PUM9D4DT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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